Benzimidazole, 2-phenyl-5-benzylideneamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 2-phenyl-5-benzylideneamino- is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are extensively studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes. For 2-phenyl-5-benzylideneamino-benzimidazole, the reaction can be carried out by reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The reaction mixture is usually heated and then purified using solvents like hexane and water to obtain the desired product with high yield and efficiency .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazole, 2-phenyl-5-benzylideneamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the benzylideneamino group.
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 2-phenyl-5-benzylideneamino- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used as a corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of benzimidazole, 2-phenyl-5-benzylideneamino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: A simpler derivative with a phenyl group at the 2-position.
2-Phenyl-5-benzimidazolesulfonic acid: A derivative with a sulfonic acid group at the 5-position.
5-Nitrobenzimidazole: A derivative with a nitro group at the 5-position.
Uniqueness
Benzimidazole, 2-phenyl-5-benzylideneamino- is unique due to the presence of both a phenyl group and a benzylideneamino group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H15N3 |
---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-phenyl-N-(2-phenyl-3H-benzimidazol-5-yl)methanimine |
InChI |
InChI=1S/C20H15N3/c1-3-7-15(8-4-1)14-21-17-11-12-18-19(13-17)23-20(22-18)16-9-5-2-6-10-16/h1-14H,(H,22,23) |
InChI-Schlüssel |
ZCTQQBJMUFGNEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.